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molecular formula C20H39NO B8367520 2-Heptadecyl-4,5-dihydrooxazole

2-Heptadecyl-4,5-dihydrooxazole

Cat. No. B8367520
M. Wt: 309.5 g/mol
InChI Key: GIGOAOBKJCQHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04695295

Procedure details

A stirred mixture of about 50.0 grams (0.19 mole) stearonitrile, about 11.7 grams (0.19 mole) ethanolamine, and about 1.2 grams (0.0048 mole) cadmium acetate dihydrate is heated at about 115 degrees C. to about 125 degrees C. under nitrogen for about 88 hours. The mixture is cooled and then dissolved in about 450 ml of methylene chloride and dried over magnesium sulfate. The mixture is then filtered. Residual solvent is removed from the filtrate by vacuum. About 58.6 grams of light yellow solid is obtained. The solid is recrystallized from about 300 ml of hexane. The recrystallized material is collected, washed, and dried, yielding about 4.7 grams with a melting point of about 77 degrees C. to about 90 degrees C. The resulting filtrate, rinses, material removed in the initial filtration step and about 200 ml additional hexane are combined, heated, and filtered using gravity. The product is stored in a refrigerator for several days. The formed crystals are collected, rinsed, and dried at 50 degrees C. under vacuum, yielding about 36.3 grams of white solid with a melting point of about 50 degrees C. to about 54 degrees C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
cadmium acetate dihydrate
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([CH2:22]N)[OH:21]>C(Cl)Cl.O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:2]([C:1]1[O:21][CH2:20][CH2:22][N:19]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)#N
Name
Quantity
11.7 g
Type
reactant
Smiles
C(O)CN
Name
cadmium acetate dihydrate
Quantity
1.2 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 125 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
Residual solvent is removed from the filtrate by vacuum

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCC)C=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 58.6 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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